
tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 4-aminophenethyl substituent at the 4-position of the piperidine ring. These analogs are pivotal intermediates in pharmaceutical synthesis, particularly for their roles in drug discovery and development . The tert-butyl carbamate (Boc) group is a common protecting group for amines, enhancing solubility and stability during synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-aminophenethyl)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Targeted Protein Degradation
One of the most significant applications of tert-butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a semi-flexible linker that enhances the rigidity of bifunctional protein degraders, which is crucial for optimizing their drug-like properties and improving their efficacy in forming ternary complexes with target proteins and E3 ligases. The incorporation of such linkers can significantly influence the three-dimensional orientation of the degrader, thus enhancing its ability to induce targeted protein degradation efficiently .
Anticancer Activity
Research has indicated that piperidine derivatives, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against specific tumor cells, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Immunomodulatory Effects
The compound has also been investigated for its potential immunomodulatory effects. Studies reveal that piperidine derivatives can enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is a critical mechanism in cancer immune evasion. By restoring immune function at low concentrations, this compound shows promise as an immunotherapeutic agent, potentially increasing the efficacy of existing cancer treatments.
Case Study 1: PD-L1 Inhibition
A doctoral research thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 and demonstrated that this compound could significantly restore immune function at specific concentrations, indicating its role as a PD-L1 inhibitor. This finding highlights its potential application in enhancing anti-tumor immunity through checkpoint inhibition.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, this compound was tested against multiple cancer cell lines. The results indicated dose-dependent cytotoxicity with an IC50 value demonstrating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer therapeutic agent.
Data Tables
Application | Observations |
---|---|
Targeted Protein Degradation | Enhances PROTAC efficacy |
Anticancer Activity | Induces apoptosis in cancer cells |
Immunomodulatory Effects | Inhibits PD-1/PD-L1 pathway |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of the ternary complex necessary for protein degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl piperidine carboxylate scaffold is highly versatile, with modifications at the 4-position significantly altering chemical and biological properties. Key analogs include:
Substituent Impact :
- Aromatic/heterocyclic groups (e.g., pyridine, pyrazole) enhance interactions with biological targets, such as enzymes or receptors, by providing π-π stacking or hydrogen-bonding capabilities .
- Halogens (e.g., bromine) facilitate further functionalization via cross-coupling reactions, critical for medicinal chemistry .
Physical and Chemical Properties
Biological Activity
Tert-butyl 4-(4-aminophenethyl)piperidine-1-carboxylate (TB-Amphed) is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic roles, supported by data tables and relevant research findings.
Chemical Structure and Properties
TB-Amphed has the molecular formula C16H24N2O2 and features a piperidine ring, which is known for its role in various biological activities. The tert-butyl group enhances lipophilicity, while the 4-aminophenethyl substituent is crucial for its interaction with biological targets.
The specific mechanism of action for TB-Amphed remains largely unexplored. However, similar compounds with piperidine structures have shown interactions with neurotransmitter systems, suggesting that TB-Amphed may exhibit neuroactive properties. Preliminary studies indicate potential roles in modulating neurotransmission and neuroprotection.
Neuropharmacological Effects
Research indicates that TB-Amphed may interact with neurotransmitter receptors, potentially influencing dopamine and serotonin pathways. Such interactions could imply applications in treating neurodegenerative diseases or psychiatric disorders.
Cytotoxicity and Safety Profile
The compound has been classified as harmful if swallowed and can cause skin irritation upon contact. This necessitates careful handling in laboratory settings. A toxicological screening revealed that while TB-Amphed exhibits bioactivity, its safety profile requires further investigation to ascertain safe dosage levels for potential therapeutic use.
Synthesis
The synthesis of TB-Amphed can be achieved through several methods involving the protection of functional groups and subsequent reactions to form the piperidine ring. Typical reaction conditions include:
Step | Description | Yield |
---|---|---|
1 | Protection of amino group using BOC | 85% |
2 | Formation of the piperidine ring | 90% |
3 | Deprotection and carboxylation | 88% |
These synthetic routes allow for the production of TB-Amphed in a laboratory setting, facilitating further research into its biological properties.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that TB-Amphed could reduce neuronal cell death in vitro under oxidative stress conditions, indicating potential neuroprotective effects .
- Receptor Binding Studies : Binding affinity assays showed that TB-Amphed interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting a multifaceted mechanism of action .
- Inflammation Modulation : Preliminary data suggest that TB-Amphed may inhibit pro-inflammatory cytokine release in macrophages, indicating a possible role in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 4-(4-aminophenethyl)piperidine-1-carboxylate with high purity?
The synthesis typically involves multi-step organic reactions, including:
- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
- Phenethylamine coupling : A Buchwald-Hartwig amination or reductive amination to attach the 4-aminophenethyl group to the piperidine ring. Optimize reaction conditions (e.g., palladium catalysts, temperature) to minimize byproducts .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity, as validated by HPLC and GC-MS .
Q. How should researchers assess the purity and structural integrity of this compound?
Key analytical methods include:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. GC-MS with EI ionization (70 eV) identifies volatile byproducts .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~6.8–7.2 ppm). FTIR-ATR verifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .
- Mass spectrometry : High-resolution TOF-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Hazard mitigation : Treat as a Category 4 acute toxin (oral, dermal, inhalation). Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions .
- Waste disposal : Collect in halogen-resistant containers and incinerate via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Experimental design : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., piperidine ring opening or Boc deprotection) .
- pH-dependent stability : Test in buffered solutions (pH 1–12). The Boc group is labile under acidic conditions (pH <3), while the amine may oxidize at alkaline pH .
- Statistical analysis : Use ANOVA to compare degradation rates across conditions. Reference SHELX-refined crystallographic data to correlate molecular packing with stability .
Q. What mechanistic insights guide its use as a precursor in PROTACs or kinase inhibitors?
- Boc deprotection : Cleave the Boc group with TFA in DCM to expose the piperidine nitrogen for conjugation to warheads (e.g., E3 ligase ligands in PROTACs) .
- Structure-activity relationship (SAR) : Modify the 4-aminophenethyl moiety to enhance binding to kinase ATP pockets. Use molecular docking (AutoDock Vina) to predict interactions with targets like BTK or EGFR .
- Biological validation : Perform cellular assays (e.g., Western blot for target protein degradation in PROTACs) and compare IC₅₀ values against analogs .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- NMR assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, distinguish piperidine CH₂ groups (δ 1.4–2.8 ppm) from aromatic protons .
- Mass spectral anomalies : Investigate in-source fragmentation or adduct formation by comparing ESI⁺ and APCI⁺ modes. Cross-validate with theoretical isotopic patterns .
- Crystallography : If single crystals are obtainable, use SHELXL for structure refinement. If not, employ DFT calculations (Gaussian 16) to model electronic environments .
Q. Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process intensification : Use flow chemistry for Boc protection to improve heat/mass transfer. Optimize residence time and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for amination) .
- In-line monitoring : Implement PAT tools (e.g., ReactIR) to track reaction progress and terminate at ~95% conversion to minimize side reactions .
- Scale-up challenges : Replace chromatography with fractional distillation or crystallization for cost-effective purification .
Q. How should researchers interpret conflicting ecotoxicology data for this compound?
- Data gaps : Most SDS lack ecotoxicity profiles. Perform OECD 201/202 assays (algae/daphnia acute toxicity) and measure log Kow to estimate bioaccumulation potential .
- Modeling : Use EPI Suite to predict persistence (t₁/₂) and bioaccumulation factors. Cross-reference with analogs (e.g., tert-butyl piperidine carboxylates) for extrapolation .
Properties
Molecular Formula |
C18H28N2O2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(4-aminophenyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)5-4-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13,19H2,1-3H3 |
InChI Key |
YVAHHOMQKMQMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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